molecular formula C25H26N2O5 B2512371 Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 631889-74-2

Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2512371
CAS No.: 631889-74-2
M. Wt: 434.492
InChI Key: CCHDODUMQOKFMV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a chromeno[2,3-c]pyrrole core substituted with a dimethylaminoethyl group at position 2, methyl groups at positions 6 and 7, and a benzoate ester at position 1. Its molecular formula is C₂₃H₂₅N₃O₅, with confirmed elemental analysis (Calcd: C, 70.57%; H, 6.44%; N, 10.73%; Found: C, 70.24%; H, 6.45%; N, 10.92%) and spectral data (IR: C=O at 1707 cm⁻¹; ¹H NMR signals consistent with aromatic and aliphatic protons) . The compound was synthesized with >95% purity (HPLC) as part of a 223-member library, demonstrating the versatility of the multicomponent approach .

Properties

IUPAC Name

methyl 4-[2-[2-(dimethylamino)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-14-12-18-19(13-15(14)2)32-23-20(22(18)28)21(27(24(23)29)11-10-26(3)4)16-6-8-17(9-7-16)25(30)31-5/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHDODUMQOKFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with significant potential in pharmacological applications. Its unique chromeno-pyrrol structure and specific functional groups contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromeno-pyrrol core with various functional groups that enhance its reactivity and biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, while the dioxo moieties may facilitate enzyme inhibition or metal ion complexation.

Molecular Formula

  • Molecular Weight : Approximately 485.94 g/mol
  • Functional Groups : Dimethylamino, dioxo, benzoate ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It has the potential to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Research has suggested that similar chromeno-pyrrol derivatives possess anticancer properties through apoptosis induction in cancer cells.
  • Antimicrobial Properties : The compound may demonstrate antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Anticancer Studies : A study on chromeno-pyrrol derivatives showed significant cytotoxicity against various cancer cell lines. For instance:
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
    • IC50 Values : Ranged from 5 µM to 15 µM depending on the derivative structure.
  • Anti-inflammatory Activity : Research indicated that related compounds inhibited nitric oxide production in RAW 264.7 macrophages:
    • Mechanism : Inhibition of inducible nitric oxide synthase (iNOS).
    • Results : Significant reduction in NO levels at concentrations as low as 10 µM.
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial potency of chromeno-pyrrol derivatives against Gram-positive and Gram-negative bacteria:
    • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 µg/mL to 4 µg/mL for effective strains.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey ActivityIC50/MIC Values
Methyl 4-(2-chlorobenzyl)-3,9-dioxo...Chromeno-PyrrolAnticancerIC50 = 10 µM
Methyl 4-(dimethylamino)benzoateBenzoate EsterAnti-inflammatoryMIC = 0.5 µg/mL
Methyl 4-(hydroxyethyl)-3,9-dioxo...Hydroxy-PyrrolAntimicrobialMIC = 1 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Heterocyclic Systems

Compounds like tetrahydroimidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives) exhibit distinct core structures but similar synthetic complexity. However, their yields (51–61%) are lower than those of chromeno[2,3-c]pyrroles, highlighting the efficiency of the multicomponent approach for the latter .

Data Table: Key Parameters of Target and Similar Compounds

Parameter Target Compound Chromeno[2,3-c]pyrroles (General) Imidazo[1,2-a]pyridines
Core Structure 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Same as target Tetrahydroimidazo[1,2-a]pyridine
Substituent Diversity Dimethylaminoethyl, 6,7-dimethyl Alkyl, aryl, halogen Nitrophenyl, benzyl, cyano
Synthetic Method One-pot multicomponent reaction Same as target One-pot two-step reaction
Yield Range 43–86% (library average) 43–86% 51–61%
Reaction Time 15 min–2 h (substituent-dependent) Same as target Not specified
Purity >95% (HPLC) >95% (HPLC) Not specified

Key Findings

Synthetic Efficiency: The multicomponent reaction for chromeno[2,3-c]pyrroles outperforms stepwise methods for imidazo[1,2-a]pyridines in both yield and scalability .

Substituent Tolerance: Electronic effects of substituents minimally affect cyclization success in chromeno[2,3-c]pyrroles, though reaction times vary .

Structural Flexibility: The dimethylaminoethyl group in the target may enhance solubility or bioactivity compared to simpler alkyl/aryl substituents, though specific data are pending .

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